2-phenoxy-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide
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Description
2-phenoxy-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C19H18N6O3S and its molecular weight is 410.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
Azole derivatives, including compounds with oxadiazole and triazole moieties, have been synthesized and evaluated for their antibacterial activities. For instance, Tumosienė et al. (2012) explored the synthesis of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and assessed their antibacterial activity against Rhizobium radiobacter, revealing good antibacterial properties for some synthesized compounds (Tumosienė et al., 2012).
Antimicrobial Screening
Novel 2-(6-methoxy-2-naphthyl)propionamide derivatives have been synthesized and screened for both antibacterial and antifungal activities, showing significant activities in some cases, comparable to standard agents like Ampicilline and Flucanazole (Helal et al., 2013).
Anticancer Activity
The anticancer activities of novel derivatives have also been explored. For example, Tumosienė et al. (2020) synthesized novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives and evaluated their anticancer activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, identifying compounds with significant cytotoxic effects (Tumosienė et al., 2020).
Formation of N-Heterocyclic Carbenes
Research by Liu et al. (2016) into 2-(Imidazolium-1-yl)phenolates demonstrated the formation of N-heterocyclic carbenes (NHCs) and their applications in creating cyclic boron adducts and palladium complexes, which could be relevant for catalysis or material science applications (Liu et al., 2016).
properties
IUPAC Name |
2-phenoxy-N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3S/c1-13(27-14-6-3-2-4-7-14)18(26)20-9-10-25-12-15(22-24-25)19-21-17(23-28-19)16-8-5-11-29-16/h2-8,11-13H,9-10H2,1H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLUSSYOAOQSNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C=C(N=N1)C2=NC(=NO2)C3=CC=CS3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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